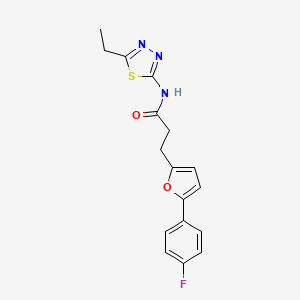

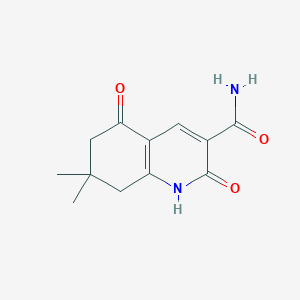

![molecular formula C17H15N5O2 B2418238 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide CAS No. 2034277-09-1](/img/structure/B2418238.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of various studies . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . A copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The structure of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is relatively simple . It is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Chemical Synthesis and Antitumor Activity : Novel compounds incorporating triazolo[1,5-a]pyrimidine derivatives have been synthesized, showcasing potential antitumor and antimicrobial activities. For instance, compounds were designed as key intermediates leading to substituted pyridine derivatives, bipyrazoles, and triazolopyrimidines, among others. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil (S. Riyadh, 2011).

Antiproliferative Agents : A series of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives was synthesized via an efficient one-pot three-component reaction. These compounds were investigated for their cancer cell growth inhibition activity, with some demonstrating potent cytotoxic activity against various cancer cells, indicating their potential as antiproliferative agents (Xian-Sen Huo et al., 2021).

Antibacterial Activity : Research on the synthesis of novel pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives incorporating a benzofuran moiety has demonstrated potential antibacterial activities. The synthesized compounds were evaluated against gram-positive and gram-negative bacterial strains, showcasing their application in developing new antibacterial agents (G. K. Patel & H. S. Patel, 2015).

Advanced Material Synthesis

Supramolecular Assemblies : Novel pyrimidine derivatives have been explored for their potential in creating hydrogen-bonded supramolecular assemblies. These compounds were used as ligands for co-crystallization with crown ethers, resulting in solid compounds that form 2D and 3D networks through extensive hydrogen bonding. This research opens new avenues for the design of supramolecular materials with potential applications in molecular recognition and catalysis (M. Fonari et al., 2004).

Spectroscopic and Structural Analysis

Spectroscopic Characterization and Antibacterial Activity : The synthesis of novel derivatives of pyrimidine containing the triazolo[1,5-a]pyrimidine ring has been detailed, including their spectroscopic characterization and structural analysis. These studies not only contribute to the understanding of the chemical properties of these compounds but also explore their antibacterial activities against various microbial strains, highlighting their potential in medical and pharmaceutical applications (S. Lahmidi et al., 2019).

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine . These properties make it a promising candidate for further exploration in the field of drug design .

Propiedades

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c23-16(15-8-13-5-1-2-6-14(13)24-15)18-7-3-4-12-9-19-17-20-11-21-22(17)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYOVAUPIXXKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

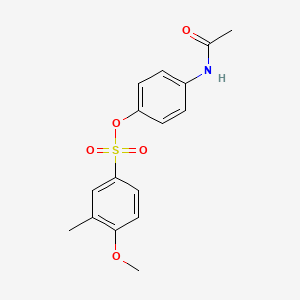

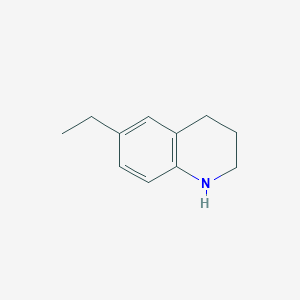

![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)

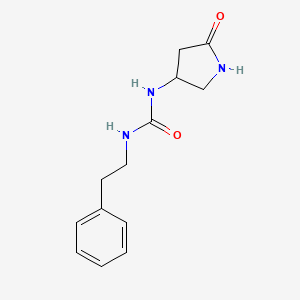

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)

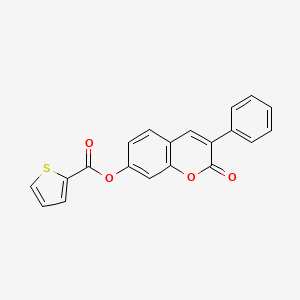

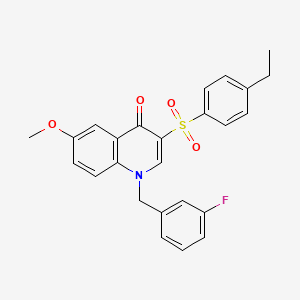

![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)

![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)

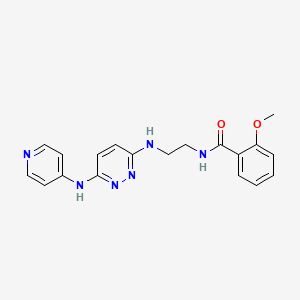

![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)